Cardanoldiene

Overview

Description

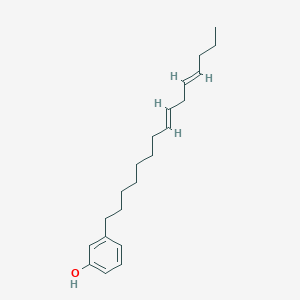

Cardanoldiene belongs to the class of organic compounds known as 1-hydroxy-4-unsubstituted benzenoids . These are phenols that are unsubstituted at the 4-position .

Synthesis Analysis

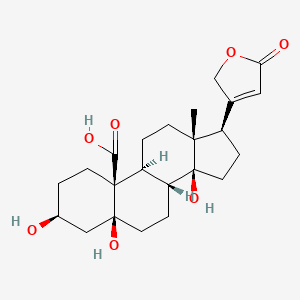

Cardenolides and bufadienolides, which include Cardanoldiene, are biologically active steroid derivatives that have been used for the treatment of heart disease . The synthesis of these compounds involves cross-coupling reactions for the attachment of lactone subunits to the steroid core . Special emphasis is given to cross-coupling reactions applied for the attachment of lactone subunits at sterically hindered positions of the steroid core .

Molecular Structure Analysis

Cardanoldiene has a chemical formula of C21H32O . It is a phenol that is unsubstituted at the 4-position . The molecular structure of Cardanoldiene involves unsaturated 5- or 6-membered lactones (or other heterocycles) attached to the steroid core .

Chemical Reactions Analysis

The synthesis of Cardanoldiene involves cross-coupling reactions for the attachment of lactone subunits to the steroid core . This process is particularly important for the attachment of lactone subunits at sterically hindered positions of the steroid core .

Mechanism of Action

Target of Action

Cardanoldiene is a member of the cardenolides, a class of biologically active steroid derivatives . These compounds have been used for the treatment of heart disease in traditional remedies as well as in modern medicinal therapy . The primary targets of cardenolides are the Sodium/Potassium-transporting ATPases , which are responsible for maintaining the sodium and potassium ion gradients across cell membranes .

Mode of Action

The interaction of Cardanoldiene with its targets leads to the inhibition of the Sodium/Potassium-transporting ATPases . This inhibition disrupts the ion balance across the cell membranes, affecting the function of the cells .

Biochemical Pathways

The disruption of the sodium and potassium ion gradients affects various biochemical pathways. For instance, it can lead to changes in the membrane potential, which can affect the function of neurons and muscle cells . .

Result of Action

The result of Cardanoldiene’s action is the modulation of cellular function through the disruption of sodium and potassium ion gradients . This can lead to various effects, depending on the type of cells affected. For instance, in heart cells, this can affect the rhythm and force of heart contractions .

Action Environment

The action, efficacy, and stability of Cardanoldiene can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Cardanoldiene, which can influence its interaction with its targets . .

properties

IUPAC Name |

3-[(8E,11E)-pentadeca-8,11-dienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h4-5,7-8,15,17-19,22H,2-3,6,9-14,16H2,1H3/b5-4+,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYVLNWNMNHXGA-AOSYACOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC=CCCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C/C=C/CCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51546-63-5 | |

| Record name | Cardanoldiene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

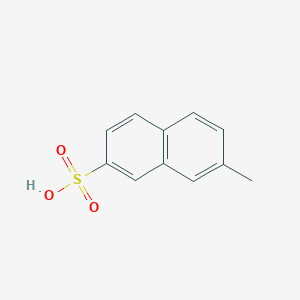

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

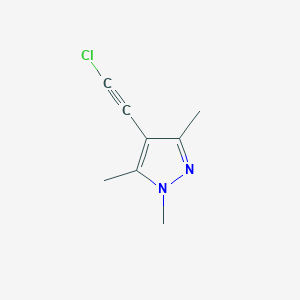

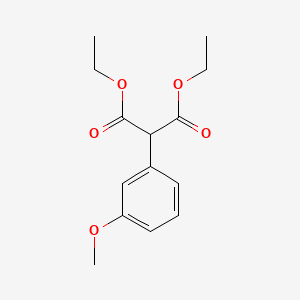

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Cyano-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1656138.png)